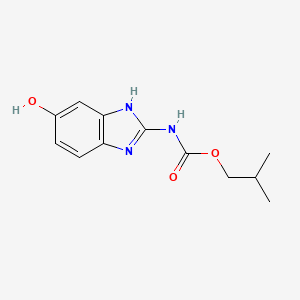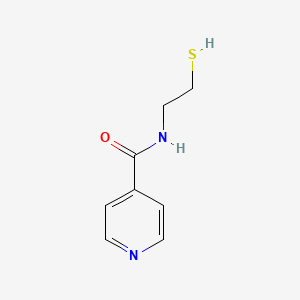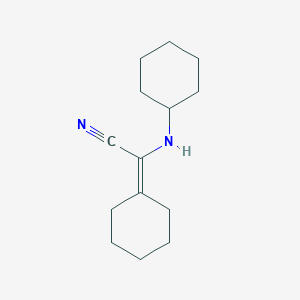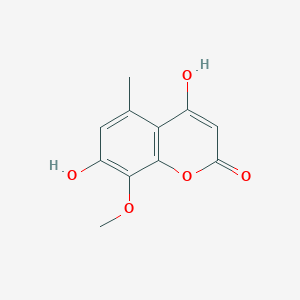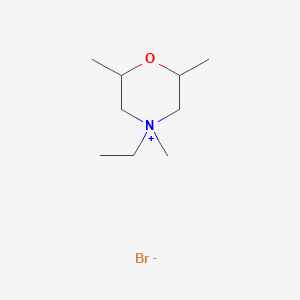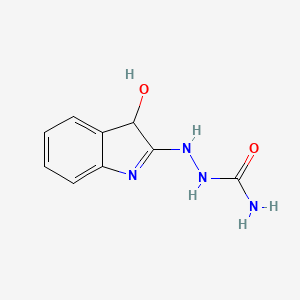![molecular formula C33H48O6P2-2 B14501788 [Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite CAS No. 64918-96-3](/img/structure/B14501788.png)
[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite: is a complex organophosphorus compound known for its antioxidant properties. It is widely used in various industrial applications, particularly in the stabilization of polymers and plastics. The compound’s unique structure, which includes bulky tert-butyl groups and a phosphite moiety, contributes to its effectiveness in preventing oxidative degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of [Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite typically involves the reaction of 2,4-ditert-butylphenol with phosphorus trichloride in the presence of a catalyst. The reaction is carried out in multiple stages:
Preliminary Stage: 2,4-ditert-butylphenol and a portion of the catalyst are combined.
First Stage: The mixture is reacted with phosphorus trichloride at temperatures between 55°C to 70°C under normal pressure for 15 to 40 minutes.
Second Stage: The reaction mixture is further reacted at temperatures above 140°C under normal pressure.
Third Stage: The mixture is subjected to reduced pressure at temperatures of at least 186°C to isolate the final product.
Industrial Production Methods:
Industrial production of this compound follows a similar multi-stage process, often optimized for large-scale synthesis. The absence of solvents in the reaction process makes it more environmentally friendly and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of phosphates.
Reduction: It can be reduced to form phosphines.
Substitution: The phosphite group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products:
Oxidation: Formation of bis(2,4-ditert-butylphenyl) phosphate.
Reduction: Formation of bis(2,4-ditert-butylphenyl) phosphine.
Substitution: Formation of various substituted phosphites depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an antioxidant in the stabilization of polymers and plastics.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry:
- Widely used in the production of polyolefins and other polymers to prevent oxidative degradation.
- Employed in the manufacturing of single-use bioprocessing equipment .
Mecanismo De Acción
The antioxidant properties of [Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite are primarily due to its ability to scavenge free radicals and decompose peroxides. The bulky tert-butyl groups provide steric hindrance, protecting the phosphite moiety from rapid oxidation. The compound interacts with free radicals, converting them into more stable, non-reactive species, thereby preventing oxidative damage .
Comparación Con Compuestos Similares
- Tris(2,4-di-tert-butylphenyl) phosphite
- Bis(2,4-di-tert-butylphenyl) phosphate
- Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite
Comparison:
- Tris(2,4-di-tert-butylphenyl) phosphite: Similar antioxidant properties but differs in the number of phenyl groups attached to the phosphite moiety .
- Bis(2,4-di-tert-butylphenyl) phosphate: Contains a phosphate group instead of a phosphite, leading to different reactivity and applications .
- Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite: Contains additional pentaerythritol groups, providing enhanced stability and different industrial applications .
The uniqueness of [Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite lies in its specific structure, which offers a balance of steric protection and reactivity, making it highly effective as an antioxidant in various applications.
Propiedades
Número CAS |
64918-96-3 |
|---|---|
Fórmula molecular |
C33H48O6P2-2 |
Peso molecular |
602.7 g/mol |
Nombre IUPAC |
[bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite |
InChI |
InChI=1S/C33H48O6P2/c1-28(2,3)22-13-15-24(26(17-22)30(7,8)9)33(39-40(34)35,32-19-36-41(37-20-32)38-21-32)25-16-14-23(29(4,5)6)18-27(25)31(10,11)12/h13-18H,19-21H2,1-12H3/q-2 |
Clave InChI |
MHIGQIDJTUEPHL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)C(C2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)(C34COP(OC3)OC4)OP([O-])[O-])C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




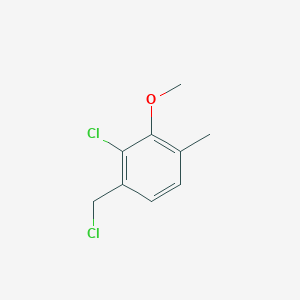
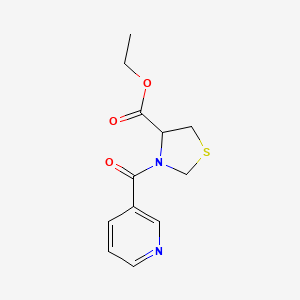
![Benzamide, N-[(4-methylphenyl)methoxy]-](/img/structure/B14501738.png)
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14501742.png)

![1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene](/img/structure/B14501747.png)
